molecular formula C17H14INO3S B406704 (2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate

(2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate

Cat. No.: B406704
M. Wt: 439.3g/mol
InChI Key: VIFCBJOFBJMMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate is a chemical compound with the molecular formula C17H14INO3S and a molecular weight of 439.3 g/mol. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of (2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate typically involves the reaction of 4-iodo-2-methylbenzenesulfonyl chloride with 2-methylquinolin-8-ol in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at ambient temperature, resulting in the formation of the ester . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

(2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies involving quinoline derivatives, which are known for their biological activities.

Mechanism of Action

The mechanism of action of (2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate include other quinoline derivatives such as:

  • 2-Iodo-3-methylbenzoic acid
  • 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate

These compounds share structural similarities but differ in their specific functional groups and applications. This compound is unique due to its specific combination of the quinoline and benzenesulfonic acid moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14INO3S

Molecular Weight

439.3g/mol

IUPAC Name

(2-methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate

InChI

InChI=1S/C17H14INO3S/c1-11-10-14(18)8-9-16(11)23(20,21)22-15-5-3-4-13-7-6-12(2)19-17(13)15/h3-10H,1-2H3

InChI Key

VIFCBJOFBJMMHE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C=C3)I)C)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C=C3)I)C)C=C1

Origin of Product

United States

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